molecular formula C22H26N2O2 B4878007 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone

1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone

Cat. No. B4878007
M. Wt: 350.5 g/mol
InChI Key: YSOWABPYIMCGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone, also known as MPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that have similar chemical structures to the naturally occurring stimulant cathinone, found in the khat plant. MPPP is a relatively new compound, and its synthesis, mechanism of action, and physiological effects have been the subject of recent scientific research.

Mechanism of Action

1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the physiological effects associated with 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone use, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone use has been associated with a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and increased alertness. 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has also been found to increase the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased motivation.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has a number of advantages and limitations for use in laboratory experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it useful for investigating the role of these neurotransmitters in the brain. However, its potential for abuse and its associated legal restrictions make it difficult to obtain and use in laboratory experiments.

Future Directions

There are a number of future directions for research on 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone. One area of interest is its potential as a treatment for depression and attention deficit hyperactivity disorder. Studies have shown that 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone can increase levels of dopamine and norepinephrine in the brain, which are thought to be involved in the pathophysiology of these disorders. Another area of interest is its potential as a tool for investigating the role of dopamine and norepinephrine in the brain. Studies using 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone could provide valuable insights into the function of these neurotransmitters and their role in the development of neuropsychiatric disorders.

Scientific Research Applications

1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has been the subject of scientific research due to its potential as a psychoactive drug. Studies have investigated its mechanism of action, physiological effects, and potential therapeutic applications. 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This has led to its use as a recreational drug, as well as its investigation as a potential treatment for depression and attention deficit hyperactivity disorder.

properties

IUPAC Name

1-(4-methylphenyl)-3-[4-(piperidine-1-carbonyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-17-5-7-18(8-6-17)21(25)13-14-23-20-11-9-19(10-12-20)22(26)24-15-3-2-4-16-24/h5-12,23H,2-4,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWABPYIMCGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
Reactant of Route 4
Reactant of Route 4
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.